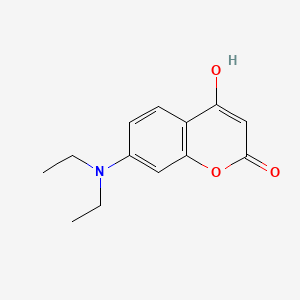

7-Diethylamino-4-hydroxy-chromen-2-on

Übersicht

Beschreibung

7-Diethylamino-4-hydroxy-chromen-2-one, also known as 7-diethylamino-4-hydroxycoumarin, is an organic compound belonging to the coumarin family. Coumarins are a class of benzopyrone derivatives known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. This compound is particularly notable for its fluorescent properties, making it valuable in scientific research and industrial applications .

Wissenschaftliche Forschungsanwendungen

7-Diethylamino-4-hydroxy-chromen-2-one has numerous applications in scientific research, including:

Chemistry: Used as a fluorescent probe in various analytical techniques, including fluorescence spectroscopy and chromatography.

Biology: Employed in biological labeling and imaging due to its strong fluorescence.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of fluorescent dyes, optical brighteners, and laser dyes.

Wirkmechanismus

Target of Action

It is known that the compound plays a significant role in biological luminescence . It serves as a component of bioluminescent reagents, contributing to important research in this field .

Mode of Action

It is known to be a fluorescent compound , which suggests that it may interact with its targets by absorbing and emitting light. This property is often utilized in biological and chemical analysis .

Biochemical Pathways

Given its role in biological luminescence , it may be involved in pathways related to light production and detection in biological systems.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Diethylamino-4-hydroxy-chromen-2-one is currently limited. The compound has a predicted density of 1.274±0.06 g/cm3 , and it is soluble in organic solvents such as ethanol and dimethylformamide . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of 7-Diethylamino-4-hydroxy-chromen-2-one’s action are primarily related to its fluorescent properties . It can be used as a component of bioluminescent reagents, contributing to the production of light in biological systems . This can be used to detect or measure certain substances in chemical analysis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7-Diethylamino-4-hydroxy-chromen-2-one. For instance, its solubility in water is low, but it can dissolve in organic solvents like ethanol and dimethylformamide . This suggests that the compound’s action may be influenced by the solvent environment. Additionally, the compound’s safety and toxicity data are limited, indicating that precautions should be taken when handling and storing the compound .

Biochemische Analyse

Biochemical Properties

7-Diethylamino-4-hydroxy-chromen-2-one is a coumarin derivative . Coumarins are a group of naturally occurring lactones that have been used as herbal medicines since early ages . They have been intensively screened for different biological properties . The specific enzymes, proteins, and other biomolecules that 7-Diethylamino-4-hydroxy-chromen-2-one interacts with are not mentioned in the available literature.

Cellular Effects

The specific effects of 7-Diethylamino-4-hydroxy-chromen-2-one on various types of cells and cellular processes are not mentioned in the available literature. Coumarins have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

Molecular Mechanism

The molecular mechanism of action of 7-Diethylamino-4-hydroxy-chromen-2-one is not mentioned in the available literature. It is known that coumarins can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Diethylamino-4-hydroxy-chromen-2-one typically involves the reaction of 4-hydroxycoumarin with diethylamine under basic conditions. One common method is the Pechmann condensation, where phenols react with β-keto esters in the presence of an acid catalyst. This method employs both homogeneous catalysts such as concentrated sulfuric acid and trifluoroacetic acid, as well as Lewis acids like aluminum chloride and zinc chloride .

Industrial Production Methods: Industrial production of 7-Diethylamino-4-hydroxy-chromen-2-one often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced catalytic systems to enhance efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Diethylamino-4-hydroxy-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of coumarin derivatives with different functional groups .

Vergleich Mit ähnlichen Verbindungen

4-Hydroxycoumarin: A precursor in the synthesis of various coumarin derivatives.

7-Hydroxy-4-methylcoumarin: Known for its fluorescence and used in similar applications.

7-Diethylamino-4-methylcoumarin: Another derivative with enhanced fluorescent properties.

Uniqueness: 7-Diethylamino-4-hydroxy-chromen-2-one is unique due to its strong fluorescence and versatility in various applications. Its diethylamino group significantly enhances its photophysical properties, making it more effective in fluorescence-based techniques compared to other coumarin derivatives .

Eigenschaften

IUPAC Name |

7-(diethylamino)-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-3-14(4-2)9-5-6-10-11(15)8-13(16)17-12(10)7-9/h5-8,15H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPBPGPAPLKZGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90715691 | |

| Record name | 7-(Diethylamino)-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816219 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

64369-55-7 | |

| Record name | 7-(Diethylamino)-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does structural modification of the coumarin scaffold in 7-Diethylamino-4-hydroxy-chromen-2-one impact its fluorescence properties?

A1: The research article "Phenylpyran-fused coumarin novel derivatives: combined photophysical and theoretical study on structural modification for PET-inhibited ICT emission" [] investigates the impact of fusing a phenylpyran moiety to the coumarin core structure of 7-Diethylamino-4-hydroxy-chromen-2-one. This modification aims to enhance the molecule's fluorescence by inhibiting Photoinduced Electron Transfer (PET) processes. The study combines experimental photophysical measurements with theoretical calculations to elucidate the relationship between structural changes and the observed fluorescence properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Acetyl-6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B583121.png)

![N-[N'-Hydroyethyl-N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-2-ethylamine]-N-methyl-f](/img/new.no-structure.jpg)

![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one N-Oxide](/img/structure/B583126.png)

![P-[(1R,2R)-1,2-Dihydroxypropyl]-phosphonic Acid Ammonium Salt](/img/structure/B583135.png)

![2-Amino-3a,6-dihydroimidazo[4,5-f]quinolin-7-one](/img/structure/B583136.png)

![Methyl 3-hydroxy-4-methylfuro[3,2-b]indole-2-carboxylate](/img/structure/B583137.png)

![2-Chloro-8-methoxy-dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B583139.png)